

Spectroscopic Profile of But-3-ynal: An In-depth Technical Guide

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Compound of Interest

Compound Name: *But-3-ynal*

Cat. No.: *B1197866*

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Introduction

But-3-ynal is a bifunctional organic molecule featuring both a terminal alkyne and an aldehyde moiety. This unique structural combination makes it a valuable synthon in various organic transformations and a molecule of interest in metabolic studies. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and utilization in research and development. This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data of **but-3-ynal**, complete with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic signature of **but-3-ynal** is defined by the characteristic signals of its two functional groups. The following tables summarize the key quantitative data from Infrared (IR), ¹H NMR, and ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy Data

Functional Group	Vibration Type	Wavenumber (cm-1)	Intensity
$\equiv\text{C-H}$	Stretch	3300 - 3200[1]	Strong, Sharp
$\text{C}\equiv\text{C}$	Stretch	2150 - 2100[1]	Weak to Medium
C=O (Aldehyde)	Stretch	1740 - 1720[2][3]	Strong
C-H (Aldehyde)	Stretch	2850 and 2750 (doublet)[2][3]	Weak
C-H (sp3)	Stretch	3000 - 2850[2][3]	Medium

1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Proton (H)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (Aldehyde)	9.7 - 9.8	Triplet	$\sim 1-2$
H-2 (Methylene)	2.5 - 2.7	Doublet of Triplets	$3J_{\text{H2-H1}} \approx 1-2$, $4J_{\text{H2-H4}} \approx 2-3$
H-4 (Alkyne)	2.0 - 2.2	Triplet	$\sim 2-3$

13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Carbon (C)	Chemical Shift (δ , ppm)
C-1 (Carbonyl)	195 - 205
C-2 (Methylene)	40 - 50
C-3 (Alkyne)	80 - 90
C-4 (Alkyne)	70 - 80

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **but-3-ynal** to identify its key functional groups.

Methodology:

- **Sample Preparation:** For a liquid sample like **but-3-ynal**, the neat (undiluted) spectrum is typically recorded. A small drop of the purified compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty salt plates is recorded.
- **Data Acquisition:** The salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final infrared spectrum of **but-3-ynal**. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ^1H and ^{13}C NMR spectra of **but-3-ynal** to elucidate its detailed molecular structure.

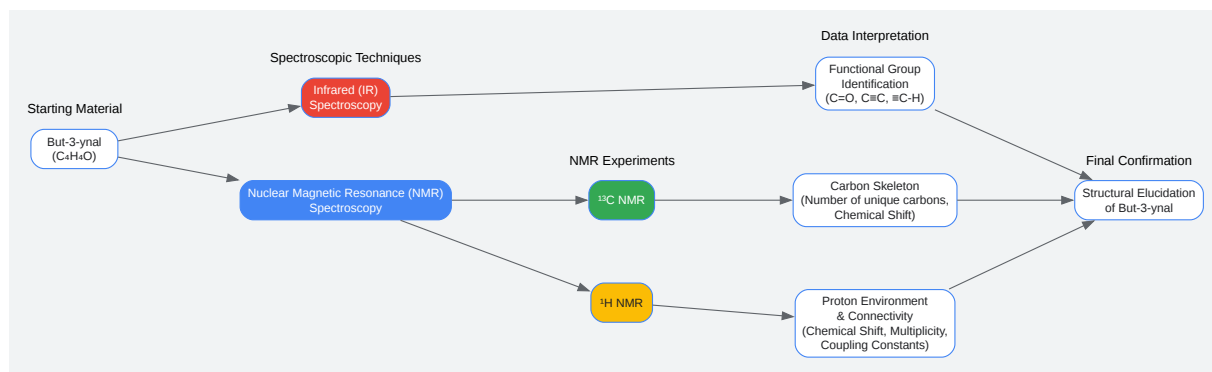
Methodology:

- Sample Preparation:
 - Approximately 5-10 mg of purified **but-3-ynal** is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3).
 - A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
 - The solution is transferred to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
 - The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved signals.
- ^1H NMR Data Acquisition:
 - A standard one-pulse experiment is used to acquire the proton spectrum.
 - Key acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are set. Typically, 8 to 16 scans are sufficient for a ^1H spectrum.
 - The Free Induction Decay (FID) signal is recorded.
- ^{13}C NMR Data Acquisition:

- A proton-decoupled experiment is typically performed to acquire the ^{13}C spectrum, which results in a spectrum of singlets for each unique carbon atom.
- Due to the low natural abundance of ^{13}C , a larger number of scans (hundreds to thousands) and a longer relaxation delay are often required compared to ^1H NMR.
- Data Processing:
 - The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
 - The spectrum is phased and baseline corrected.
 - The chemical shifts (δ) are referenced to the TMS signal.
 - For the ^1H spectrum, the integration of the signals is performed to determine the relative number of protons, and the coupling constants (J) are measured from the splitting patterns of the multiplets.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **but-3-ynal**.



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Caption: Spectroscopic analysis workflow for **but-3-ynal**.

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